5-Ethoxy-3-methyl-5-oxopentanoic acid
Description
5-Ethoxy-3-methyl-5-oxopentanoic acid (CAS No. 92351-75-2) is a branched-chain oxopentanoic acid derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.194 g/mol. It features an ethoxy group (-OCH₂CH₃) at position 5, a methyl group (-CH₃) at position 3, and a ketone group at position 3. This compound is commercially available at 97% purity and is utilized in synthetic chemistry and pharmaceutical research due to its reactive ketone and carboxylic acid functionalities .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
KAOCDZQOVPLMID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Based on Patent CN103435568A)
A well-documented preparation method analogous to the synthesis of ethyl esters of related oxazole acids provides a reliable framework for synthesizing this compound, as the structural similarity suggests comparable reaction conditions and reagents.
| Step | Description | Conditions & Reagents | Outcome |
|---|---|---|---|
| A | Cyclization reaction | Raw material: N-ethoxalyl-α-aminopropionic acid ethyl ester; Catalytic DMAP; Phosphorus oxychloride; Triethylamine; Temperature: 60–90 °C; Reaction time: ~4 hours | Ring-closure reaction to form intermediate ester |
| B | Quenching | Slow addition of reaction mixture into deionized water at 0–10 °C; Reaction system temperature maintained at 25–35 °C | Hydrolysis and quenching of reactive intermediates |
| C | Separation | Stirring and layering at 30–40 °C; Extraction of aqueous layer with triethylamine; Organic layer collected | Isolation of crude product |
| D | Purification | Vacuum distillation at 65–70 °C under high vacuum (10 Pa) | Pure this compound with >98% GC purity |
- The molar ratio of reagents is critical: N-ethoxalyl-α-aminopropionic acid ethyl ester : triethylamine : phosphorus oxychloride : DMAP = 1 : (4–6) : (1–2) : (0.05–1).
- Triethylamine serves both as a base and extraction solvent, enhancing environmental safety by avoiding harmful solvents.
- The reaction time is shortened by approximately 50% due to the catalytic effect of DMAP.
- The process yields a molar yield of approximately 93–94% with high purity, suitable for industrial scale-up.
Reaction Scheme Summary
The preparation involves a cyclization reaction where the ethyl ester of an amino acid derivative undergoes ring closure facilitated by phosphorus oxychloride and triethylamine, catalyzed by DMAP. The intermediate is then hydrolyzed and purified to yield the target compound.
Analytical Data and Research Findings
While direct spectral data for this compound are limited in the public domain, related compounds synthesized via similar protocols have been characterized by:
- Gas Chromatography (GC) for purity analysis, showing purity levels above 97% before purification and above 98% after vacuum distillation.
- High-Resolution Mass Spectrometry (HRMS) confirming molecular weights consistent with the expected molecular formula.
- Nuclear Magnetic Resonance (NMR) spectroscopy data from analog compounds indicate the presence of ethoxy, methyl, and keto groups consistent with the target structure.
Comparative Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Temperature (Cyclization) | 60–90 °C | Optimal for ring closure |
| Catalyst (DMAP) Amount | 0.05–1 molar ratio | Catalytic amount improves reaction rate |
| Triethylamine Amount | 4–6 molar ratio | Acts as base and solvent |
| Phosphorus Oxychloride Amount | 1–2 molar ratio | Key reagent for cyclization |
| Quenching Water Temperature | 0–10 °C | Controls hydrolysis rate |
| Extraction Temperature | 30–40 °C | Facilitates phase separation |
| Purification Temperature | 65–70 °C (under vacuum) | Prevents thermal decomposition |
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethoxy-3-methylpentanoic acid or 5-ethoxy-3-methyl-2-pentanone.
Reduction: Formation of 5-ethoxy-3-methyl-5-hydroxypentanoic acid.
Substitution: Formation of 5-amino-3-methyl-5-oxopentanoic acid or 5-thio-3-methyl-5-oxopentanoic acid.
Scientific Research Applications
5-Ethoxy-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The ethoxy and methyl groups influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The structural analogs of 5-ethoxy-3-methyl-5-oxopentanoic acid differ in substituents, chain branching, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
- IR Spectroscopy: this compound shows characteristic ketone (C=O) stretches at ~1705 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹. In contrast, the thienyl analog () exhibits a distinct C=S stretch at ~1650 cm⁻¹ .
NMR Spectroscopy :
- The ethoxy group in the target compound produces a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~3.4–3.6 ppm (CH₂), whereas the dimethyl analogs () show singlet peaks for equivalent methyl groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Ethoxy-3-methyl-5-oxopentanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or oxidation of precursor compounds. For example:
- Step 1 : Start with a substituted pentanoic acid derivative (e.g., ethyl 3-methyl-5-oxopentanoate).
- Step 2 : Introduce the ethoxy group via nucleophilic substitution or etherification under controlled pH and temperature (e.g., using ethanol and acid catalysis).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Key Reagents : Ethanol, sulfuric acid (catalyst), and anhydrous conditions to avoid hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed values (e.g., 120–125°C) with literature data.
- Spectroscopy :
- NMR (¹H/¹³C): Confirm substituent positions (e.g., ethoxy at C5, methyl at C3).
- FT-IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) stretches.
- HPLC-ESI-TOF/MS : Use a C18 column with acetonitrile/water mobile phase (0.1% formic acid) for high-resolution mass validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to avoid undesired byproducts (e.g., ester hydrolysis)?
- Methodological Answer :
- Control pH : Use buffered conditions (pH 4–6) to stabilize the carboxylic acid group.
- Temperature Modulation : Limit reactions to ≤60°C to prevent thermal decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for selective ethoxy group retention. Monitor via TLC or in-situ IR .
Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in solvents (e.g., DMSO, ethanol).
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C) to validate storage stability.
- Cross-Lab Validation : Compare data with peer-reviewed studies (e.g., PubChem, ECHA) to identify methodological outliers .
Q. How can the compound’s reactivity be leveraged in synthesizing novel derivatives for biological testing?
- Methodological Answer :
- Functionalization :
- Amide Formation : React with amines (e.g., benzylamine) using DCC/NHS coupling.
- Reduction : Convert the ketone (C5) to an alcohol using NaBH4 in methanol.
- Screening : Test derivatives for enzyme inhibition (e.g., lipoxygenase) via fluorescence-based assays .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to formulations.
- Packaging : Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) with HPLC purity checks every 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
